Cholest-4-en-3-ol

Cell Biology Lipid Rafts Endocytosis

Cholest-4-en-3-ol (CAS 14597-42-3), also known as allocholesterol, is a C27 sterol with a Δ4 double bond and a 3β-hydroxy configuration. This compound serves as a critical intermediate in cholesterol metabolism and bile acid biosynthesis pathways, and functions as a substrate for acyl-CoA:cholesterol acyltransferase (ACAT).

Molecular Formula C27H46O
Molecular Weight 386.7 g/mol
CAS No. 14597-42-3
Cat. No. B12005592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholest-4-en-3-ol
CAS14597-42-3
Molecular FormulaC27H46O
Molecular Weight386.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(CCC34C)O)C
InChIInChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,21-25,28H,6-16H2,1-5H3
InChIKeyUIMGHSAOLFTOBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cholest-4-en-3-ol (CAS 14597-42-3) Sterol Research Grade Specifications


Cholest-4-en-3-ol (CAS 14597-42-3), also known as allocholesterol, is a C27 sterol with a Δ4 double bond and a 3β-hydroxy configuration [1]. This compound serves as a critical intermediate in cholesterol metabolism and bile acid biosynthesis pathways, and functions as a substrate for acyl-CoA:cholesterol acyltransferase (ACAT) [2].

Why Cholest-4-en-3-ol Cannot Be Substituted with Other Sterols in Research Applications


Cholest-4-en-3-ol exhibits distinct biochemical and physicochemical behavior that cannot be replicated by cholesterol or other structurally similar sterols. In a systematic study comparing 18 sterols for their ability to support clathrin-mediated endocytosis, cholest-4-en-3β-ol demonstrated a unique functional profile: it supported lipid raft formation but failed to support endocytosis, in contrast to cholesterol which supported both [1]. The 3α-hydroxy epimer (cholest-4-en-3α-ol) shows markedly different epoxidation regioselectivity compared to the 3β-isomer, with 4β,5β:4α,5α epoxide ratios of 4:1 for the 3β-ol versus 3:2 for the 3α-ol [2]. These functional divergences underscore the critical importance of sourcing the exact compound.

Cholest-4-en-3-ol Quantitative Differentiation Data: Comparative Assay Results


Cholest-4-en-3β-ol Displays Unique Endocytosis Support Profile Distinct from Cholesterol

In a systematic sterol substitution study measuring clathrin-mediated endocytosis of transferrin, cholest-4-en-3β-ol (allocholesterol) was compared against cholesterol and 16 other sterols. Cholesterol supported robust endocytosis (normalized to 100% activity), whereas cholest-4-en-3β-ol supported lipid raft formation but failed to support endocytosis, with activity statistically indistinguishable from sterol-depleted controls [1]. The 3β-OH group was identified as essential for endocytosis support, as sterols lacking this moiety failed even when capable of ordered domain formation [1].

Cell Biology Lipid Rafts Endocytosis

Cholest-4-en-3β-ol Epoxidation Regioselectivity Differs from 3α-Epimer

The stereochemistry at C3 dictates epoxidation regioselectivity during lipoxygenase-mediated oxidation. For cholest-4-en-3β-ol (3β-hydroxy), the 4β,5β-epoxide to 4α,5α-epoxide ratio was approximately 4:1. In contrast, the 3α-epimer (cholest-4-en-3α-ol) produced a markedly different ratio of approximately 3:2 [1]. This near-threefold difference in epoxide product distribution (β-favored vs. nearly balanced) demonstrates stereospecific control over oxidative metabolism.

Steroid Metabolism Lipoxygenase Oxidative Metabolism

Melting Point Differentiates 3β-Isomer Purity from 3α-Contamination

Melting point serves as a critical quality indicator for cholest-4-en-3β-ol. Pure material exhibits a melting point of 130.5–131°C (from ethanol) [1]. A melting point below 130°C is a specific indicator of contamination with the 3α-hydroxy isomer [1], providing a straightforward, accessible purity check that distinguishes the desired 3β-isomer from its epimeric contaminant without requiring advanced instrumentation.

Analytical Chemistry Quality Control Sterol Purification

Cholest-4-en-3β-ol is a Verified Substrate for ACAT but Not for All Acyltransferases

Cholest-4-en-3β-ol is a documented substrate for acyl-CoA:cholesterol acyltransferase (ACAT), catalyzing the reaction: oleoyl-CoA + cholest-4-en-3β-ol → CoA + cholest-4-en 3-oleate [1]. This establishes its role as a sterol esterification probe. Notably, while cholesterol is esterified by both ACAT and LCAT (lecithin:cholesterol acyltransferase), the esterification profile of cholest-4-en-3β-ol across different acyltransferases is not fully characterized, offering a tool for differential enzyme specificity studies [2].

Enzymology Lipid Metabolism Sterol Esterification

Cholest-4-en-3-ol Research Applications: Recommended Use Cases Based on Evidence


Lipid Raft and Endocytosis Mechanistic Studies

Cholest-4-en-3β-ol is uniquely suited for studies examining the structural requirements of sterols in endocytosis. As demonstrated by Kim et al. (2017), this compound supports lipid raft formation but fails to support clathrin-mediated endocytosis, providing a clean experimental system to uncouple these two phenomena [1]. Researchers investigating the specific molecular features required for endocytosis should select cholest-4-en-3β-ol to differentiate between raft-forming ability and endocytosis competence, which cannot be achieved with cholesterol or other endocytosis-competent sterols.

Sterol Metabolic Pathway Tracing and Bile Acid Biosynthesis

Cholest-4-en-3β-ol serves as a key intermediate in the conversion of cholesterol to bile acids. Studies have demonstrated its oxidation by lipoxygenase and microsomal enzymes to form specific products with defined stereochemistry [2]. This compound is particularly valuable for tracing the Δ4 branch of bile acid biosynthesis pathways. The documented conversion of Δ4-cholestenols to bile acids via initial oxidation to Δ4-3-ketosteroids positions cholest-4-en-3β-ol as a critical probe for understanding cholesterol catabolism and metabolic disorders [3].

ACAT Enzyme Substrate Specificity Characterization

As a confirmed substrate for acyl-CoA:cholesterol acyltransferase (ACAT), cholest-4-en-3β-ol is appropriate for investigating the structural determinants of sterol esterification [4]. Researchers should employ this compound in comparative studies against cholesterol and other sterol analogs to map the substrate specificity profile of ACAT isoforms. The documented conversion to cholest-4-en 3-oleate provides a defined reaction pathway for quantifying enzyme activity and inhibitor screening.

Synthesis of Advanced Steroid Intermediates

Cholest-4-en-3β-ol is an established starting material for the synthesis of more complex steroid derivatives. It has been employed in the preparation of N,N-dimethyl-5β-cholest-3-ene-5-acetamide via reaction with N,N-dimethylacetamide dimethyl acetal in refluxing o-xylene [5]. Additionally, the compound serves as a precursor for 6α-bromo derivatives used in the synthesis of 3,6-dialkoxysteroids [6]. The melting point purity criterion (130.5–131°C) provides a critical quality gate for ensuring successful downstream synthetic outcomes [5].

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